molecular formula C9H9BrO2 B13890252 1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone

Katalognummer: B13890252
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: SKPDOYVNVPSVSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom, a hydroxyl group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone can be synthesized through the bromination of 4-hydroxy-3-methylacetophenone. The reaction typically involves the use of bromine in an aqueous acetic acid solution. The reaction is carried out initially at 5°C and then allowed to reach room temperature, yielding the desired product with a high yield of 89% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 1-(3-hydroxy-4-methylphenyl)ethanone when bromine is replaced by a hydroxyl group.

    Oxidation: Products include 1-(3-bromo-4-oxo-5-methylphenyl)ethanone.

    Reduction: Products include 1-(3-bromo-4-hydroxy-5-methylphenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of both bromine and hydroxyl groups on the phenyl ring provides a versatile platform for various chemical transformations and interactions.

Eigenschaften

Molekularformel

C9H9BrO2

Molekulargewicht

229.07 g/mol

IUPAC-Name

1-(3-bromo-4-hydroxy-5-methylphenyl)ethanone

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)4-8(10)9(5)12/h3-4,12H,1-2H3

InChI-Schlüssel

SKPDOYVNVPSVSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)Br)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.